Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the pyrrolidine ring and subsequent introduction of the cyclopropyl group. The final step usually involves deprotection to yield the desired compound .
Industrial Production Methods
it is likely that similar multi-step synthetic routes are employed, with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, room temperature, dichloromethane solvent.
Reduction: Pd/C catalyst, hydrogen gas, ethanol solvent.
Substitution: Nucleophiles like amines or thiols, basic conditions, solvents like acetonitrile or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carbonyl-containing derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3-cyclopropylpropanoate
- Tert-butyl 3-(2-aminoethoxy)propanoate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a cyclopropyl group, and a tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and potential for diverse reactivity set it apart from other similar compounds .
Properties
Molecular Formula |
C15H27N3O3 |
---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-10(16)13(19)18(11-5-6-11)12-7-8-17(9-12)14(20)21-15(2,3)4/h10-12H,5-9,16H2,1-4H3 |
InChI Key |
ZDGXSFIRLVNPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCN(C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.